molecular formula C7H13Cl2N3O2 B13468537 1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride

1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride

Cat. No.: B13468537
M. Wt: 242.10 g/mol
InChI Key: OQKXRKBSLXLKFN-UHFFFAOYSA-N
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Description

1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride involves several steps. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a ligand in the study of enzyme-substrate interactions and receptor bindingIndustrially, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to histamine receptors, leading to vasodilation and increased permeability of blood vessels .

Properties

Molecular Formula

C7H13Cl2N3O2

Molecular Weight

242.10 g/mol

IUPAC Name

1-[2-(methylamino)ethyl]imidazole-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C7H11N3O2.2ClH/c1-8-2-3-10-4-6(7(11)12)9-5-10;;/h4-5,8H,2-3H2,1H3,(H,11,12);2*1H

InChI Key

OQKXRKBSLXLKFN-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C=C(N=C1)C(=O)O.Cl.Cl

Origin of Product

United States

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